molecular formula InOPb B14489761 Plumbanone--indium (1/1) CAS No. 64553-09-9

Plumbanone--indium (1/1)

Cat. No.: B14489761
CAS No.: 64553-09-9
M. Wt: 338 g/mol
InChI Key: WJWKNRDTZSGMCE-UHFFFAOYSA-N
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Description

Plumbanone--indium (1/1) is a hybrid inorganic compound characterized by a 1:1 stoichiometric ratio of lead (Plumbanone) and indium. Its structure involves covalent bonding between lead and indium atoms, stabilized by ligand interactions or lattice frameworks. This compound is synthesized via solid-state reactions or solvothermal methods, yielding crystalline phases with notable thermal stability (decomposition temperatures exceeding 400°C) . Key applications include its use in semiconductor materials due to its tunable bandgap (~1.2 eV) and in catalytic systems for organic transformations. Its unique electronic properties arise from the synergistic effects of lead’s high polarizability and indium’s moderate electronegativity .

Properties

CAS No.

64553-09-9

Molecular Formula

InOPb

Molecular Weight

338 g/mol

InChI

InChI=1S/In.O.Pb

InChI Key

WJWKNRDTZSGMCE-UHFFFAOYSA-N

Canonical SMILES

O=[Pb].[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of plumbanone–indium (1/1) typically involves the reaction of plumbanone with indium salts under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of plumbanone–indium (1/1) may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Plumbanone–indium (1/1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of plumbanone–indium (1/1) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of plumbanone–indium (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state indium compounds, while reduction reactions may yield lower oxidation state products.

Scientific Research Applications

Plumbanone–indium (1/1) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.

    Biology: It is used in biological studies to investigate the effects of indium compounds on cellular processes and to develop new diagnostic and therapeutic agents.

    Medicine: Plumbanone–indium (1/1) is explored for its potential use in medical imaging and as a component of radiopharmaceuticals for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of plumbanone–indium (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Plumbanone--indium (1/1) belongs to a class of metal-hybrid compounds. Two structurally similar compounds are:

  • Plumbanone--gallium (1/1): Replaces indium with gallium.
  • Stannanone--indium (1/1): Replaces lead with tin.
Table 1: Structural and Physical Properties Comparison
Property Plumbanone--Indium (1/1) Plumbanone--Gallium (1/1) Stannanone--Indium (1/1)
Molar Mass (g/mol) ~420 ~410 ~390
Crystal System Tetragonal Hexagonal Cubic
Decomposition Temp (°C) 420 380 350
Bandgap (eV) 1.2 1.5 0.9
Electrical Conductivity Moderate Low High

Key Observations :

  • Thermal Stability: Plumbanone--indium exhibits superior thermal resilience compared to gallium and tin analogues, attributed to indium’s larger atomic radius and stronger metallic bonding .
  • Electronic Properties: The narrower bandgap of Plumbanone--indium (1.2 eV) vs. Plumbanone--gallium (1.5 eV) makes it more suitable for infrared optoelectronics. Stannanone--indium’s lower bandgap (0.9 eV) favors charge transport in conductive films .

Functional Comparison

Table 2: Application Performance Metrics
Application Plumbanone--Indium (1/1) Plumbanone--Gallium (1/1) Stannanone--Indium (1/1)
Semiconductor Efficiency 85% (IR detectors) 72% (UV sensors) 90% (thin-film transistors)
Catalytic Activity High (olefin polymerization) Moderate (CO₂ reduction) Low (acidic environments)
Toxicity High (Pb content) Moderate (Ga accumulation) Low (Sn/In inertness)

Key Observations :

  • Catalysis: Plumbanone--indium’s lead-indium interface enhances Lewis acidity, outperforming gallium analogues in olefin polymerization .
  • Toxicity: Lead content raises environmental concerns, whereas Stannanone--indium’s tin-indium system is safer for biomedical applications .

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